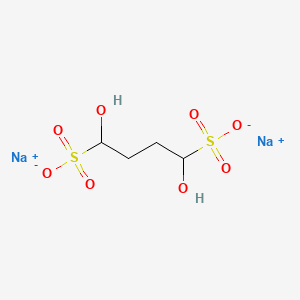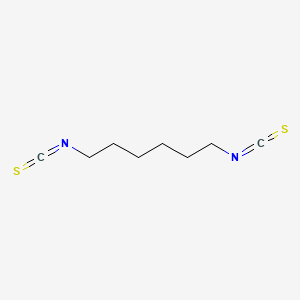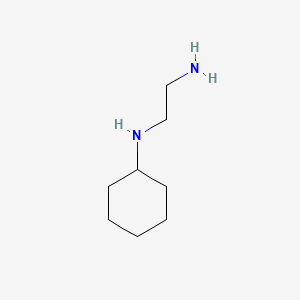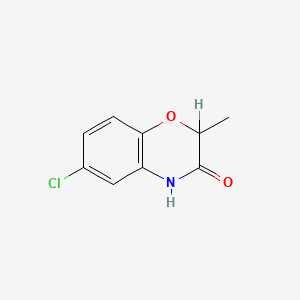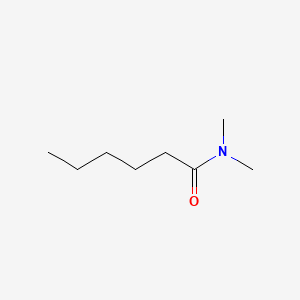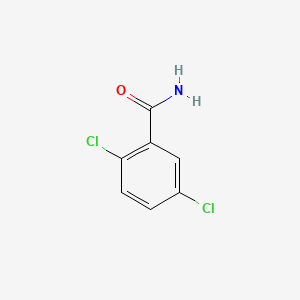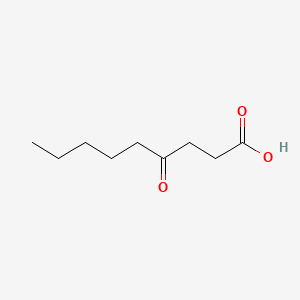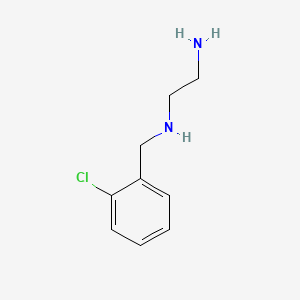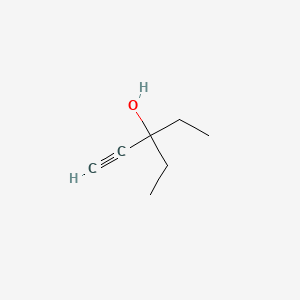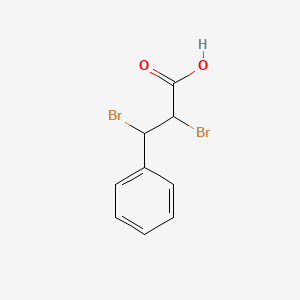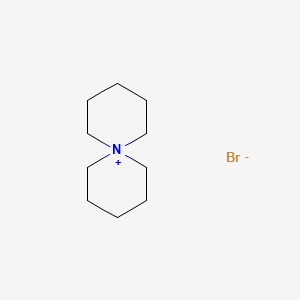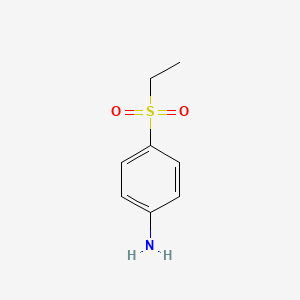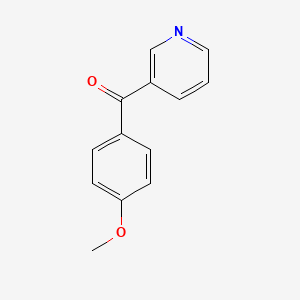
3-(4-Methoxybenzoyl)pyridine
概要
説明
3-(4-Methoxybenzoyl)pyridine is a chemical compound with the formula C₁₃H₁₁NO₂ . It’s a versatile material used in scientific research, with its unique structure allowing for diverse applications, including drug synthesis, organic chemistry studies, and material science investigations.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-(4-Methoxybenzoyl)pyridine, often involves the use of Grignard reagents and acetic anhydride . An oxidative ring closure of a hydrazine intermediate is also used, with sodium hypochlorite as the oxidant and ethanol as a solvent .Molecular Structure Analysis
The molecular weight of 3-(4-Methoxybenzoyl)pyridine is 213.24 . The molecule contains a total of 29 bonds, including 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .科学的研究の応用
1. Synthesis of Novel Monomers and Polymers
3-(4-Methoxybenzoyl)pyridine and its derivatives are used in the synthesis of novel monomers and polymers. A study by Ma et al. (2010) explored the synthesis of a new aromatic diacid monomer containing a pyridine unit, which was used to create polybenzimidazole with excellent solubility and good thermal stability (Ma et al., 2010).
2. Recovery of Noble Metal Ions
In the field of solvent extraction and polymer membrane separation, derivatives of 3-(4-Methoxybenzoyl)pyridine have been applied for the recovery of noble metal ions from aqueous solutions. Bożejewicz et al. (2021) demonstrated the effective use of 2,6-bis(4-methoxybenzoyl)-diaminopyridine in recovering over 99% of noble metal ions, highlighting its potential practical applicability in industrial processes (Bożejewicz et al., 2021).
3. Development of Anticancer Agents
The derivatives of 3-(4-Methoxybenzoyl)pyridine have been investigated for their potential as anticancer agents. Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules containing 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, showing significant inhibition of tumor growth and metastasis in certain cancer cells (Kwon et al., 2015).
4. N-Heterocyclic Complexes Formation
Research by Simons et al. (2003) involved the use of 2,6-bis(n-butylimidazoliummethyl)pyridine dihalide, a related compound, in the formation of N-heterocyclic complexes of Rhodium and Palladium. These findings contribute to the understanding of complex chemical reactions and the potential for new applications in catalysis (Simons et al., 2003).
Safety And Hazards
特性
IUPAC Name |
(4-methoxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCNCXKAEBIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178532 | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)pyridine | |
CAS RN |
23826-71-3 | |
| Record name | (4-Methoxyphenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


